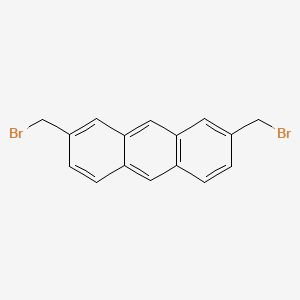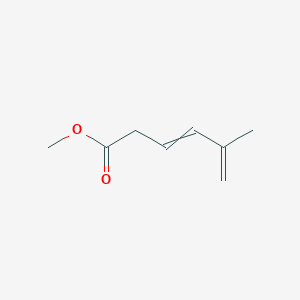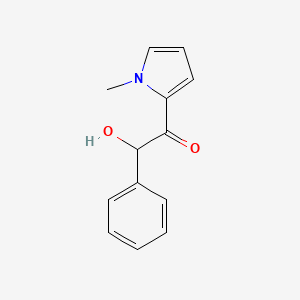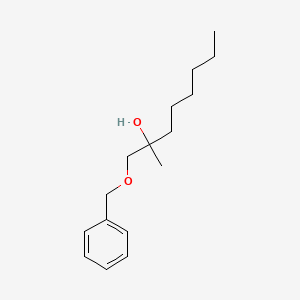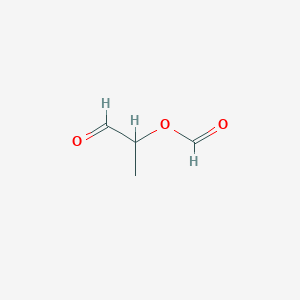![molecular formula C23H40O2 B14368859 {Bis[(octan-2-yl)oxy]methyl}benzene CAS No. 92489-67-3](/img/structure/B14368859.png)
{Bis[(octan-2-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Bis[(octan-2-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with two octan-2-yloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Bis[(octan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl chloride with octan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of octan-2-ol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {Bis[(octan-2-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octan-2-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {Bis[(octan-2-yl)oxy]methyl}benzene is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a model molecule to study the interactions between aromatic compounds and biological macromolecules. Its hydrophobic nature makes it suitable for studying membrane interactions and protein-ligand binding.
Medicine
In medicine, derivatives of this compound may have potential applications as pharmaceutical agents. Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound can be used as a solvent or additive in the formulation of various products, including coatings, adhesives, and lubricants.
Mécanisme D'action
The mechanism of action of {Bis[(octan-2-yl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The benzene ring can engage in π-π interactions with aromatic amino acids in proteins, while the octan-2-yloxy groups can interact with hydrophobic regions of biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: Similar structure but lacks the octan-2-yloxy groups.
Benzyl chloride: Precursor in the synthesis of {Bis[(octan-2-yl)oxy]methyl}benzene.
Octan-2-ol: Alcohol used in the synthesis of the compound.
Uniqueness
This compound is unique due to the presence of two long-chain alkoxy groups attached to the benzene ring. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules.
Propriétés
Numéro CAS |
92489-67-3 |
|---|---|
Formule moléculaire |
C23H40O2 |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
di(octan-2-yloxy)methylbenzene |
InChI |
InChI=1S/C23H40O2/c1-5-7-9-12-16-20(3)24-23(22-18-14-11-15-19-22)25-21(4)17-13-10-8-6-2/h11,14-15,18-21,23H,5-10,12-13,16-17H2,1-4H3 |
Clé InChI |
AZTKZXJFEWMMLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(C1=CC=CC=C1)OC(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


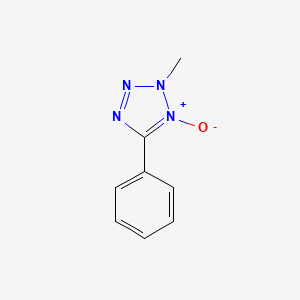
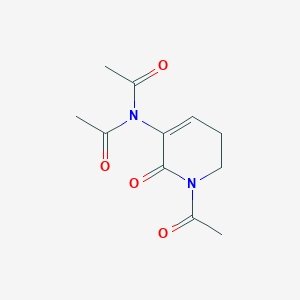
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)


